molecular formula C15H12F2O2 B14294953 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- CAS No. 115818-55-8

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl-

Cat. No.: B14294953
CAS No.: 115818-55-8
M. Wt: 262.25 g/mol
InChI Key: LMPDXTIOPFEVAU-UHFFFAOYSA-N
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Description

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- is an organic compound with a unique structure that includes two phenyl groups, a hydroxy group, and two fluorine atoms attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-2-propanone with fluorinating agents under controlled conditions. The reaction may proceed through the formation of intermediate compounds, which are then further reacted to introduce the fluorine atoms and the hydroxy group.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of 2,2-difluoro-1,3-diphenyl-1,3-propanedione.

    Reduction: Formation of 2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Propanone, 2,2-difluoro-3-hydroxy-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to specific biological effects. The hydroxy group may participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    1,3-Diphenyl-2-propanone: Lacks the fluorine atoms and hydroxy group, resulting in different chemical and biological properties.

    2-Propanone, 1,3-difluoro-: Contains fluorine atoms but lacks the hydroxy group and phenyl groups.

Properties

CAS No.

115818-55-8

Molecular Formula

C15H12F2O2

Molecular Weight

262.25 g/mol

IUPAC Name

2,2-difluoro-3-hydroxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H12F2O2/c16-15(17,13(18)11-7-3-1-4-8-11)14(19)12-9-5-2-6-10-12/h1-10,13,18H

InChI Key

LMPDXTIOPFEVAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=CC=C2)(F)F)O

Origin of Product

United States

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